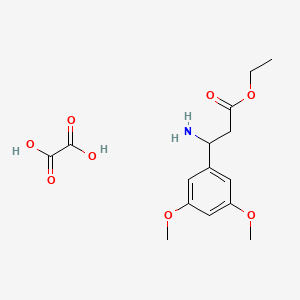

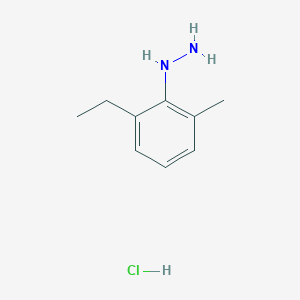

3-(Sec-butoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of poly[(±)-2-(sec-butyl)aniline] is described in the first paper, where the polymer is produced through interfacial and conventional oxidative chemical polymerization . The process involves both distilled and dark monomers, with the resulting polymers being characterized by a variety of techniques, including proton nuclear magnetic resonance (1H NMR), carbon nuclear magnetic resonance (13C NMR), and high-resolution mass spectroscopy (HRMS) .

Molecular Structure Analysis

The molecular structure of the synthesized poly[(±)-2-(sec-butyl)aniline] is confirmed through spectroscopic studies, which indicate the formation of the polymer and confirm the pernigraniline form of polyaniline . The mass spectra of the polymers synthesized show the presence of both amine and iminium nitrogen as well as counter ions such as Cl^−, HSO_4^−, and SO_4^2− .

Chemical Reactions Analysis

The papers do not provide explicit details on specific chemical reactions involving 3-(Sec-butoxy)aniline. However, the synthesis of related polyaniline derivatives suggests that the sec-butyl group on the aniline ring can participate in oxidative polymerization reactions to form conductive polymers .

Physical and Chemical Properties Analysis

The polymers synthesized exhibit semi-crystalline structures as shown by X-ray diffraction (XRD) analysis, with a more crystalline structure and higher conductivity resulting from interfacial polymerization . The molecular weights of these polymers are lower compared to polyaniline, as indicated by gel-permeation chromatography (GPC) results . The second paper discusses the synthesis of a chiral composite of poly[(±)-2-(sec-butyl)aniline] with silica-supported perchloric acid, which shows a high degree of doping (about 75%) and conductivity around 0.07 S/cm . The morphology and coating of the samples are investigated using scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) .

Wissenschaftliche Forschungsanwendungen

Material Synthesis and Functionalization

Aniline derivatives play a crucial role in material science, particularly in the synthesis and functionalization of polymers and nanomaterials. For instance, polyaniline (PAni) and its derivatives have been extensively studied for their electrical conductivity and potential applications in antistatic coatings, corrosion inhibitors, and sensors. The modification of polyaniline with various substituents, including butoxy groups, can significantly affect its solubility, conductivity, and overall material properties, making it a versatile candidate for advanced material applications (Modarresi-Alam et al., 2015).

Catalysis and Organic Synthesis

Aniline derivatives are pivotal in catalysis, serving as intermediates in the synthesis of complex organic compounds. The manipulation of aniline structures, including those with butoxy substituents, allows for the development of novel catalytic methods and the synthesis of a wide range of chemical entities. This is particularly relevant in the field of pharmaceuticals and agrochemicals, where aniline derivatives are key precursors (Shteinberg, 2022).

Environmental Applications

The degradation of aniline compounds, including substituted anilines, by microorganisms or through chemical processes, is a critical area of research in environmental science. Studies on aniline-degrading bacteria and the enzymatic breakdown of aniline derivatives contribute to the development of bioremediation strategies for the detoxification of industrial effluents containing aniline or its derivatives (Liu et al., 2002).

Advanced Coatings and Anticorrosive Materials

Polyaniline and its derivatives have been explored for their anticorrosive properties when incorporated into coatings. The modification of polyaniline with various substituents, such as butoxy groups, can enhance its compatibility with different polymer matrices and improve the protective qualities of coatings against corrosion. This application is particularly relevant in industries where metal protection is crucial (Souto et al., 2020).

Eigenschaften

IUPAC Name |

3-butan-2-yloxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8H,3,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREYCUBBWJAKLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586395 |

Source

|

| Record name | 3-[(Butan-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Sec-butoxy)aniline | |

CAS RN |

65382-94-7 |

Source

|

| Record name | 3-[(Butan-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Dimethylamino)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid](/img/structure/B1340990.png)

![3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1340995.png)

![2-[5-(Benzyloxy)-2-methyl-1H-indol-3-YL]ethanamine hydrochloride](/img/structure/B1341013.png)

![4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine hydrobromide](/img/structure/B1341018.png)

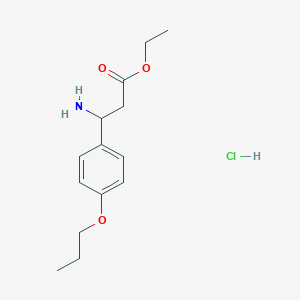

![Ethyl amino[4-(pentyloxy)phenyl]acetate hydrochloride](/img/structure/B1341028.png)